![molecular formula C14H11ClN4 B14168380 [2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine CAS No. 332850-65-4](/img/structure/B14168380.png)
[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine typically involves the reaction of 2-chlorobenzoyl chloride with anthranilic acid to form 2-(2-chlorophenyl)quinazolin-4-one. This intermediate is then reacted with hydrazine hydrate under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as tyrosine kinases and DNA topoisomerases.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation and induction of cell death.
Comparación Con Compuestos Similares
Similar Compounds
- [2-(4-Chlorophenyl)quinazolin-4-yl]hydrazine
- [2-(2-Bromophenyl)quinazolin-4-yl]hydrazine
- [2-(2-Methylphenyl)quinazolin-4-yl]hydrazine
Uniqueness
[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature enhances its ability to interact with molecular targets and contributes to its distinct biological activities compared to other similar compounds .
Propiedades
Número CAS |
332850-65-4 |
|---|---|
Fórmula molecular |
C14H11ClN4 |
Peso molecular |
270.72 g/mol |
Nombre IUPAC |
[2-(2-chlorophenyl)quinazolin-4-yl]hydrazine |
InChI |
InChI=1S/C14H11ClN4/c15-11-7-3-1-5-9(11)13-17-12-8-4-2-6-10(12)14(18-13)19-16/h1-8H,16H2,(H,17,18,19) |
Clave InChI |
MXFVFKSARKQTOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3Cl)NN |
Solubilidad |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


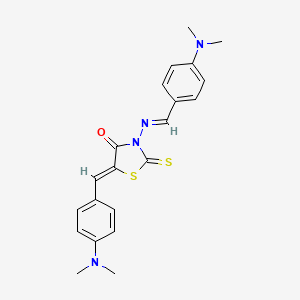
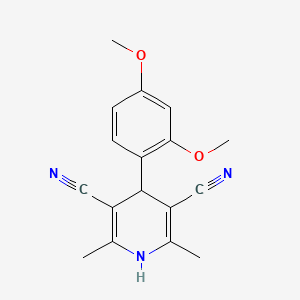


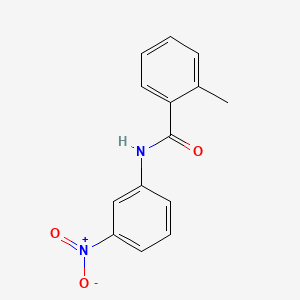
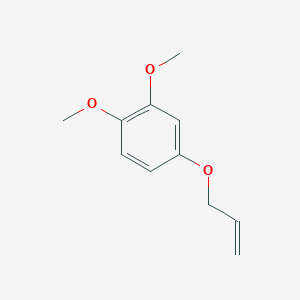
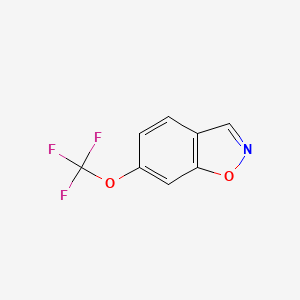
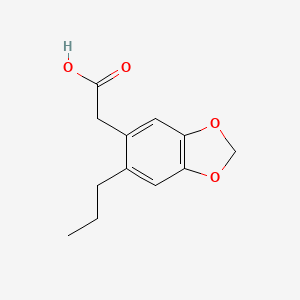
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)

![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)
